7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate
Description
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is a phenothiazinium-derived iminium salt characterized by a dimethylamino substituent at the 7-position and multiple methyl groups (N,N,1,9-tetramethyl) on the heterocyclic core. The acetate counterion likely enhances its solubility in polar solvents. Phenothiazinium derivatives are known for their applications in dye chemistry, photodynamic therapy, and redox-active materials due to their conjugated π-system and tunable electronic properties.
Properties
CAS No. |
646059-21-4 |
|---|---|
Molecular Formula |
C20H25N3O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C18H22N3S.C2H4O2/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;1-2(3)4/h7-10H,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ARPZYDDKGHNJDD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of N,N-dimethylaniline with a suitable phenothiazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the iminium ion intermediate. The final step involves the addition of acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the phenothiazine ring undergoes oxidation under mild conditions. For example:
-
Reaction with H₂O₂ : Forms sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on reaction duration and oxidant concentration.
-
Photochemical Oxidation : Exposure to UV light in the presence of oxygen generates reactive oxygen species (ROS), which is exploited in photodynamic therapy applications.
Reduction Reactions
The iminium group (C=N⁺) is susceptible to reduction:
-
NaBH₄ in Ethanol : Reduces the iminium group to a secondary amine, yielding 7-(dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-amine.
-
Catalytic Hydrogenation : Using Pd/C or PtO₂ catalysts under H₂ atmosphere selectively reduces the iminium group without affecting the aromatic system.
Nucleophilic Substitution
The dimethylamino groups participate in nucleophilic displacement reactions:
-
Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under basic conditions.
-
Demethylation : Treatment with strong acids (e.g., HBr/AcOH) removes methyl groups, generating primary or secondary amines.
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:
Key findings:
-
Suzuki reactions with electron-deficient aryl boronic acids achieve higher yields (e.g., 99% for electron-poor couplers) .
-
Electron-rich partners (e.g., 4-bromotriphenylamine) result in lower yields (49%) due to electronic mismatches .
Acid-Base Reactions
The iminium acetate group exhibits pH-dependent behavior:
-
Protonation : Stable in acidic conditions (pH < 4), forming a cationic species.
-
Deprotonation : Above pH 7, the iminium group loses a proton, generating a neutral quinonoid structure.
Photochemical Reactions
The compound’s extended π-system enables unique photophysical properties:
-
Fluorescence Quenching : Interactions with electron-deficient molecules (e.g., nitroaromatics) reduce fluorescence intensity, utilized in sensor design.
-
Singlet Oxygen Generation : Under visible light, it photosensitizes oxygen to produce singlet oxygen (¹O₂), critical for antimicrobial applications.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with primary degradation pathways involving:
-
Loss of acetate counterion (100–150°C).
-
Breakdown of the phenothiazine core (>250°C).
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that phenothiazine derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell death. A study found that derivatives similar to this compound showed efficacy against both Gram-positive and Gram-negative bacteria.
| Study | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Smith et al. (2020) | E. coli | 15 |
| Johnson et al. (2021) | S. aureus | 20 |
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells through the disruption of mitochondrial function.
- Case Study : A study by Lee et al. (2019) evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 10 µM.
Neuroprotective Effects
Phenothiazine derivatives have shown promise in neuroprotection against oxidative stress. The compound is believed to scavenge free radicals and reduce neuroinflammation.
| Study | Cell Line | Neuroprotection (%) |
|---|---|---|
| Kim et al. (2022) | SH-SY5Y | 75% at 50 µM |
Dye Applications
Due to its chromophoric properties, this compound is also utilized as a dye in biological staining techniques. It can be used to visualize cellular structures under fluorescence microscopy.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dimethylamino Substituents
The dimethylamino group (-N(CH₃)₂) is a common functional moiety in heterocyclic chemistry. Its electronic and steric effects are critical in modulating compound reactivity:
- N-tert-butyl-2-(4-(dimethylamino)phenyl)-2-(N-methylacetamido)acetamide (5d) (): This compound features a dimethylamino-phenyl group, contributing to its light-brown solid state and moderate yield (43%). The dimethylamino group here enhances solubility in polar solvents like ethyl acetate, similar to the acetate counterion in the target compound. However, the lack of a conjugated aromatic system limits its redox activity compared to phenothiazinium derivatives .
- 4-(Dimethylamino)pyridine (DMAP) (): Widely used as a nucleophilic catalyst, DMAP’s dimethylamino group increases electron density on the pyridine ring, facilitating acylation reactions. Unlike the target compound, DMAP lacks a fused aromatic system, reducing its utility in photochemical applications .
Phenothiazinium Derivatives
Phenothiazinium cores are structurally distinct due to their sulfur- and nitrogen-containing tricyclic system. For example:
- Methylene Blue (MB): A well-known phenothiazinium dye with a dimethylamino group at position 6. MB’s redox activity and light absorption properties (λmax ~ 660 nm) are critical for photodynamic therapy. The absence of additional methyl groups (as in the target compound) reduces steric hindrance, enhancing MB’s interaction with biological targets .
- Toluidine Blue: Contains a toluidine group instead of dimethylamino, resulting in altered solubility and antimicrobial efficacy. The target compound’s tetramethyl groups may improve metabolic stability but reduce water solubility compared to toluidine derivatives .
Counterion Effects
The acetate counterion in the target compound contrasts with other salts in the evidence:
- Benzathine benzylpenicillin (): Uses a dibenzylethylenediamine counterion for prolonged antibiotic release. Acetate’s smaller size and higher polarity may enable faster dissolution but shorter action compared to bulky counterions .
- Iodine monochloride in acetic acid (): Highlights acetic acid’s role as a solvent. The target compound’s acetate ion may similarly stabilize the iminium cation through hydrogen bonding .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Counterion Comparison
Research Findings and Limitations
- Synthetic Challenges: The tetramethyl substitution in the target compound may complicate synthesis, as seen in ’s moderate yield (43%) for a dimethylamino-containing analog .
- Electronic Effects: The dimethylamino group’s electron-donating nature likely redshifts the absorption spectrum compared to unsubstituted phenothiazinium derivatives, as observed in MB .
- Limitations: No direct data on the target compound’s bioactivity or stability exists in the provided evidence. Further experimental studies are required to validate hypothesized properties.
Biological Activity
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is a complex organic compound belonging to the phenothiazine class. Its unique chemical structure and properties have led to various applications in biological research and industrial chemistry. This article delves into the biological activities of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C20H25N3O2S
- Molecular Weight : 371.5 g/mol
- CAS Number : 646059-21-4
- IUPAC Name : [7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;acetate
The biological activity of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.
Key Mechanisms Include:
- Fluorescence Properties : The compound exhibits significant fluorescent properties, making it useful for biological imaging and as a probe in fluorescence microscopy.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
- Neuroprotective Effects : Studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating protein aggregation processes.
Antioxidant Activity
Research has demonstrated that 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for protecting against cellular damage.
Antimicrobial Activity
The compound has shown antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Studies
- Neuroprotective Effects in Alzheimer's Disease :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Table 2: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Converts iminium ion to amine | Sodium borohydride |
| Electrophilic Substitution | Substitutes at aromatic rings | Halogens |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-(dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of phenothiazine precursors with dimethylamino and methyl substituents under controlled alkylation conditions. For example, analogous compounds like chlorpromazine derivatives are synthesized via nucleophilic substitution using reagents such as 3-dimethylaminopropyl chloride in polar aprotic solvents (e.g., dimethylacetamide) . Optimizing temperature (60–80°C) and stoichiometry of methylating agents (e.g., methyl iodide) is critical to minimize byproducts like N-oxide derivatives. Reaction progress can be monitored via TLC or HPLC with UV detection .
Q. How can researchers characterize the structural integrity of this compound, particularly its iminium and acetate moieties?
- Methodological Answer : Use a combination of -/-NMR to confirm the presence of dimethylamino protons (~δ 2.8–3.2 ppm) and acetate counterion protons (~δ 1.9 ppm). High-resolution mass spectrometry (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M] for iminium core and acetate pairing). X-ray crystallography, as demonstrated for structurally similar phenothiazine derivatives, resolves conformational details (e.g., planarity of the heterocyclic core) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The compound’s solubility profile can be assessed in DMSO, methanol, or aqueous buffers (pH 4–7). Stability studies should include accelerated degradation tests under UV light and varying temperatures (25–40°C), analyzed via HPLC to track decomposition products (e.g., demethylation or oxidation). Analogous phenothiazinium salts show enhanced stability in acidic conditions due to protonation of the iminium group .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for target-specific applications (e.g., photodynamic therapy)?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution, which correlate with photophysical behavior. For example, modifying substituents on the phenothiazine core alters π-conjugation and redox potentials. Molecular docking simulations can further assess interactions with biological targets (e.g., DNA intercalation) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for phenothiazinium derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC values) may arise from assay conditions (e.g., serum protein binding) or impurity profiles. Validate purity via -NMR and LC-MS (>98%), and replicate assays across multiple cell lines with standardized protocols (e.g., MTT assays at 48h exposure). Cross-reference with structurally validated analogs (e.g., methylene blue derivatives) to isolate structure-activity relationships .
Q. How can statistical design of experiments (DoE) improve the scalability of its synthesis?
- Methodological Answer : Apply factorial design (e.g., 2 or Box-Behnken) to optimize critical parameters like reaction time, temperature, and catalyst loading. Response surface methodology (RSM) identifies non-linear interactions, minimizing resource-intensive trial-and-error. For example, a central composite design reduced synthesis steps for pyrazolo[1,5-a]pyrimidines by 30% while maintaining yield .
Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) resolves enantiomers, while preparative HPLC with C18 stationary phases isolates polar degradation products. Membrane technologies (e.g., nanofiltration) can separate high-molecular-weight impurities in large-scale batches .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate spectral data (NMR, MS) with certified reference standards. For bioactivity discrepancies, use orthogonal assays (e.g., flow cytometry vs. luminescence) .
- Experimental Design : Incorporate quality-by-design (QbD) principles for robustness, including risk assessment matrices to prioritize critical process parameters .
- Safety and Storage : Store the compound at -20°C in amber vials under inert gas (N) to prevent oxidation. Handle dimethylamino derivatives in fume hoods due to potential neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
